molecular formula C17H18N4O2S B2535186 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852144-37-7

3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Cat. No. B2535186
CAS RN: 852144-37-7
M. Wt: 342.42
InChI Key: GCWREOOHPOHLLG-UHFFFAOYSA-N
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Description

3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ETPTD and is a member of the 1,2,4-triazole family of compounds. ETPTD has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound reacts with 3-chloro-1,2-benzisothiazole, forming various derivatives under different conditions, suggesting its utility in chemical synthesis and the formation of novel organic compounds (Carrington et al., 1971). Additionally, it is involved in the Japp-Klingemann reaction yielding certain diones, highlighting its potential in creating complex molecules with pharmaceutical relevance (Sunagar et al., 2007).

Biological Evaluation and Cancer Research

This compound serves as a starting compound for synthesizing hydrazones with notable cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. Some derivatives have been identified as highly active, suggesting potential for developing anticancer therapies (Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Applications

Derivatives of this compound demonstrate antimicrobial activity against a range of microbes, with certain compounds displaying significant fungal inhibition. This indicates its utility in developing new antimicrobial and antifungal agents, addressing the need for novel treatments in the face of growing resistance to existing drugs (Sunagar et al., 2007), (Kamala et al., 2017), (Kaplancikli et al., 2008).

properties

IUPAC Name

3-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-21-16(13-9-18-14-8-6-5-7-12(13)14)19-20-17(21)24-15(10(2)22)11(3)23/h5-9,15,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWREOOHPOHLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C(=O)C)C(=O)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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